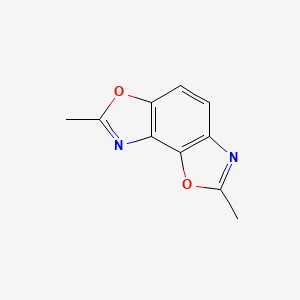

2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole

Description

Significance of Benzo-Fused Heterocycles in Contemporary Chemical Science

The fusion of a benzene (B151609) ring to a heterocyclic system, creating a benzo-fused heterocycle, imparts a unique combination of aromaticity, rigidity, and electronic properties. These structures are common motifs in a wide array of biologically active compounds and pharmaceuticals, where the fused benzene ring can modulate the molecule's interaction with biological targets. In materials science, the extended π-conjugated systems of benzo-fused heterocycles are exploited in the design of organic semiconductors, dyes, and high-performance polymers. The inherent thermal stability and chemical robustness of the benzannulated core make these compounds ideal candidates for applications in demanding environments.

Contextualization of Bisoxazole Scaffolds in Advanced Chemical Research

Among the diverse family of benzo-fused heterocycles, the benzo[1,2-d:4,5-d']bisoxazole (BBO) scaffold has emerged as a particularly valuable building block. researchgate.net This moiety, consisting of a central benzene ring fused to two oxazole (B20620) rings, is characterized by a planar, electron-deficient aromatic system. researchgate.net These features make it an excellent component for constructing rigid-rod polymers with exceptional thermal stability and mechanical strength.

The most prominent application of the BBO scaffold is in the creation of poly(p-phenylene benzobisoxazole) (PBO) fibers, a class of high-performance materials known for their extraordinary tensile strength and thermal resistance. researchgate.net In the realm of organic electronics, the BBO unit has been incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.net Its planar structure facilitates π-π stacking and efficient charge transport, while its electronic properties can be fine-tuned through chemical modification. nih.gov Research has shown that the strategic placement of BBO units within a polymer backbone, along with the introduction of other moieties like thiophenes, can significantly influence the material's charge carrier mobility and energy levels (HOMO/LUMO). nih.gov

Research Trajectories for 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole and Related Structures

While extensive research has been conducted on polymers incorporating the benzobisoxazole scaffold, specific studies on the discrete molecule this compound are less prevalent. However, its chemical properties provide a basis for understanding its potential role in advanced chemical synthesis.

| Property | Value |

|---|---|

| CAS Number | 55850-41-4 |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| Appearance | Solid |

Research into related 2,6-disubstituted benzobisoxazoles demonstrates a clear trajectory towards their use as monomers for high-performance polymers. For instance, 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d']bisoxazole has been synthesized and utilized as a diamine monomer to create novel polyimides. researchgate.net These polymers exhibit excellent thermal stability and mechanical properties, underscoring the utility of functionalizing the 2- and 6-positions of the benzobisoxazole core.

The methyl groups in this compound are electron-donating substituents. In the context of conjugated materials, the introduction of such alkyl groups can be expected to influence the molecule's electronic properties. They would likely raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially narrowing the HOMO-LUMO gap and red-shifting the absorption and emission spectra compared to the unsubstituted parent compound. Furthermore, the methyl groups could enhance the solubility of the molecule in organic solvents, a crucial factor for its processing and incorporation into polymer matrices or thin films.

Investigations into BBO-based polymers for OTFTs have highlighted the critical role of substituents in tuning performance. nih.gov Although these studies often involve longer alkyl chains for solubility, the principle of electronic modification by alkyl groups remains relevant. The strategic placement of these groups can alter molecular packing and charge transport efficiency. nih.gov Therefore, a plausible research trajectory for this compound involves its use as a monomer or a building block for new conjugated polymers, where the methyl groups serve to fine-tune the electronic and physical properties of the resulting materials for applications in organic electronics.

| Polymer | π-Spacer | Hole Mobility (cm² V⁻¹ s⁻¹) (As-cast) | Hole Mobility (cm² V⁻¹ s⁻¹) (Annealed) | HOMO Level (eV) |

|---|---|---|---|---|

| PBC1 | None | 1.3 x 10⁻⁴ | 9.2 x 10⁻⁴ | -5.12 |

| PBC2 | Non-alkylated Thiophene (B33073) | 1.5 x 10⁻² | 2.2 x 10⁻² | -5.00 |

| PBC3 | Alkylated Thiophene | 4.7 x 10⁻⁴ | - | -5.00 |

Structure

3D Structure

Properties

CAS No. |

55850-41-4 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2,7-dimethyl-[1,3]oxazolo[5,4-e][1,3]benzoxazole |

InChI |

InChI=1S/C10H8N2O2/c1-5-11-7-3-4-8-9(10(7)14-5)12-6(2)13-8/h3-4H,1-2H3 |

InChI Key |

DSKROQCUBLDQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C3=C(C=C2)OC(=N3)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole Synthesis

Retrosynthetic Disconnections for Bisoxazole Ring Formation

Retrosynthetic analysis of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole identifies the most logical disconnections at the four C-N and C-O bonds of the two oxazole (B20620) rings. This approach simplifies the target molecule into key precursors. The primary disconnection strategy involves a double condensation reaction, leading back to a tetra-substituted benzene (B151609) ring and two equivalents of a carboxylic acid derivative.

Specifically, the target molecule is deconstructed into 4,6-diamino-1,3-benzenediol (also known as 4,6-diaminoresorcinol) and two equivalents of acetic acid or a more reactive derivative like acetic anhydride (B1165640). This strategy is the most common and direct route for forming the benzobisoxazole core, as it relies on the well-established reaction between o-aminophenols and carboxylic acids to form benzoxazoles.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is highly dependent on the purity and availability of its key precursors. The primary building blocks are 4,6-diamino-1,3-benzenediol dihydrochloride (B599025) and acetic acid or its derivatives.

Synthesis of 4,6-Diamino-1,3-benzenediol: This crucial precursor is typically synthesized from resorcinol. The process involves a two-step sequence:

Dinitration: Resorcinol is first dinitrated to yield 4,6-dinitro-1,3-benzenediol.

Reduction: The dinitro compound is then reduced to the corresponding diamine, 4,6-diamino-1,3-benzenediol. This reduction is commonly achieved via catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid, which yields the more stable dihydrochloride salt.

Functionalization: The other component required for the synthesis is a source for the methyl-substituted carbons of the oxazole rings. Acetic acid is the simplest choice. However, to enhance reactivity, derivatives such as acetic anhydride or acetyl chloride are often employed. These activated forms are more electrophilic and facilitate the acylation of the amino groups on the benzene precursor, which is the initial step of the cyclization process.

Cyclization Reactions for Benzobisoxazole Core Construction

The cornerstone of the synthesis is the double cyclocondensation reaction between the 4,6-diamino-1,3-benzenediol precursor and the acetic acid derivative. This transformation involves two key steps for each oxazole ring formed: an initial amidation followed by a dehydration-induced ring closure.

Catalysts are frequently employed to promote the dehydration and cyclization steps, typically by activating the carboxylic acid or the intermediate amide. Polyphosphoric acid (PPA) is the most widely used and effective medium for this transformation. It serves as both a catalyst and a solvent, facilitating the reaction at elevated temperatures (typically >200°C). The strong dehydrating nature of PPA drives the reaction towards the formation of the fully aromatic benzobisoxazole system. The synthesis of poly(p-phenylenebenzobisoxazole) often utilizes this method, highlighting its efficacy in forming the bisoxazole core. acs.org

Other Lewis acids and protic acids can also catalyze the reaction, though PPA remains the standard for achieving high yields and high molecular weight in polymerization contexts. researchgate.net

While catalytic methods are common, the cyclization can also be achieved under non-catalytic, high-temperature thermal conditions. researchgate.net In this approach, a polyhydroxyamide (PHA) intermediate is first formed by reacting the diaminoresorcinol with a diacid derivative at lower temperatures. This polymer precursor is then heated to high temperatures (above 300°C) in an inert atmosphere. researchgate.net The thermal energy drives the intramolecular cyclization and dehydration (demethylation if starting from methoxy (B1213986) precursors) to form the stable polybenzobisoxazole (PBO) structure. researchgate.net

Optimization of these reactions involves controlling temperature, reaction time, and the method of water removal to drive the equilibrium towards the cyclized product.

Table 1: Comparison of Cyclization Methodologies

| Feature | Catalytic Approach (PPA) | Non-Catalytic Thermal Approach |

|---|---|---|

| Typical Reagents | 4,6-diamino-1,3-benzenediol, Acetic Acid | Polyhydroxyamide (PHA) precursor |

| Conditions | 150-250°C in PPA | 300-400°C, inert atmosphere |

| Advantages | One-pot synthesis, high conversion | Avoids corrosive PPA, allows for intermediate processing (e.g., fiber spinning) |

| Disadvantages | Difficult removal of PPA, harsh conditions | Requires two distinct steps, very high temperatures |

Alternative Synthetic Pathways and Novel Method Development

Research into benzobisoxazole synthesis aims to develop milder, more efficient, and environmentally benign methods. While most literature focuses on polymeric systems, the underlying chemistry is applicable to discrete molecules like this compound.

One alternative approach involves the oxidative cyclization of phenolic Schiff bases, which are formed by condensing 2-aminophenols with aldehydes. ias.ac.in This method, however, is more commonly applied to the synthesis of 2-aryl-substituted benzoxazoles. Adapting this for a bisoxazole system would require a dialdehyde (B1249045) and the diaminoresorcinol precursor.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. eurekaselect.comnih.gov This technique has been successfully applied to the synthesis of various benzoxazole (B165842) derivatives. eurekaselect.comresearchgate.net The primary advantage of microwave heating is its efficient and direct energy transfer to the reacting molecules, leading to rapid heating and significantly reduced reaction times compared to conventional heating methods. eurekaselect.comnih.gov

For the synthesis of this compound, a microwave-assisted approach would involve the condensation of 4,6-diamino-1,3-benzenediol with acetic acid or a derivative under solvent-free conditions or in a high-boiling polar solvent. mdpi.com This method offers a "green chemistry" alternative to traditional high-temperature or strongly acidic methods. nih.gov

Table 2: Microwave-Assisted vs. Conventional Heating for Benzoxazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours nih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) eurekaselect.com |

| Yields | Variable | Often improved nih.gov |

| Conditions | High temperatures, often harsh catalysts | Milder conditions, sometimes catalyst-free researchgate.net |

Photochemical Cyclization Methods

The application of photochemical methods for the direct cyclization and formation of the benzobisoxazole core is not extensively documented in scientific literature. However, photochemical strategies have been successfully employed in the synthesis of analogous heterocyclic systems, such as benzobisthiazoles. One such method involves the blue light-induced photochemical cyclization of N,N'-(1,4-aryl)dithioamides using a mild oxidant like p-chloranil. nih.gov This approach demonstrates the potential of light-mediated reactions to form fused heterocyclic rings on a central benzene core, offering a pathway that could conceptually be adapted for benzobisoxazole synthesis. nih.gov The properties of compounds synthesized via this method suggest their utility in the field of organic electronics. nih.gov

While direct photochemical construction of the this compound ring system is not a commonly reported route, the broader field of organic photochemistry continues to provide novel strategies for forming complex molecules, which may eventually be applied to this class of compounds.

Synthetic Route Optimization for Efficiency and Yield

Optimization of synthetic routes is critical for the practical application of benzobisoxazoles, aiming to increase product yield, simplify purification processes, and reduce reaction times and costs. A significant advancement in the synthesis of 2,6-disubstituted benzobisoxazoles involves the highly efficient one-pot reaction between diaminobenzene diols and various orthoesters. cloudfront.netnih.gov This method represents a substantial improvement over older techniques that often suffered from low yields.

The reaction's efficiency can be further enhanced through catalysis. For instance, the use of yttrium triflate as a catalyst in the reaction of 2,5-diamino-1,4-hydroquinone with trimethyl orthoacetate allows the reaction to proceed at a lower temperature, which helps to prevent the formation of side products. cloudfront.net This catalytic approach not only boosts the yield to as high as 91% but also simplifies the purification process, as the desired product can be easily precipitated and isolated by filtration. cloudfront.net In the absence of a catalyst, the reaction still proceeds with a good yield of 78%, highlighting the inherent efficiency of using orthoesters for this transformation. cloudfront.net

The table below summarizes the findings for the synthesis of a 2,6-dimethylbenzobisoxazole derivative, showcasing the impact of the catalyst on reaction yield.

| Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2,5-Diamino-1,4-hydroquinone + Trimethyl orthoacetate | Yttrium Triflate | 91 | cloudfront.net |

| 2,5-Diamino-1,4-hydroquinone + Trimethyl orthoacetate | None | 78 | cloudfront.net |

This optimized route provides a practical and high-yield pathway to 2,6-disubstituted benzobisoxazoles, making these compounds more accessible for research and application as building blocks for organic semiconductors. cloudfront.net

Principles of Green Chemistry in Benzobisoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzobisoxazoles to minimize environmental impact and enhance safety. Key strategies include the use of non-toxic, reusable catalysts, environmentally benign solvents, and reaction conditions that reduce energy consumption and waste generation.

For the synthesis of the broader benzoxazole class, several green methodologies have been developed that can be conceptually extended to benzobisoxazoles. These include:

Catalytic Processes : The use of catalysts like ammonium (B1175870) chloride or molecular sieves facilitates the condensation reaction under milder conditions, avoiding the need for strong acids or hazardous reagents.

Safer Solvents : Traditional syntheses often rely on high-boiling, toxic solvents. Green approaches prioritize the use of safer alternatives such as ethanol (B145695) or even water, which is non-flammable, non-toxic, and inexpensive.

Atom Economy and Waste Reduction : One-pot syntheses, such as the reaction with orthoesters mentioned previously, are inherently greener as they reduce the number of steps, minimize the use of purification materials like silica (B1680970) gel, and decrease solvent waste. cloudfront.net The replacement of hazardous reagents like phosgene (B1210022) with safer alternatives such as phosphorus oxychloride in the synthesis of related chloro-benzoxazoles also represents a significant improvement in safety and environmental friendliness. google.com

The table below outlines several green chemistry approaches applied to the synthesis of benzoxazole and related structures.

| Green Principle Applied | Methodology | Advantages |

|---|---|---|

| Safer Solvents | Cyclization reactions conducted in water. | Environmentally benign, non-toxic, readily available. |

| Catalysis | Use of Yttrium Triflate or molecular sieves. | Increases reaction rate, allows for milder conditions, reduces byproducts. |

| Waste Prevention | One-pot synthesis protocols. | Reduces intermediate isolation steps, minimizes solvent and material usage. |

| Use of Safer Reagents | Replacing phosgene with phosphorus oxychloride. google.com | Improves operational safety and reduces environmental hazards. google.com |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and economically viable.

Mechanistic Investigations of 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole Formation and Transformation

Elucidation of Reaction Pathways and Intermediates

The synthesis of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole typically proceeds through a condensation reaction followed by a double intramolecular cyclization. The most common precursors are a substituted p-benzoquinone or a 1,4-diamino-2,5-dihydroxybenzene derivative reacting with an acetylating agent. A plausible pathway involves the reaction of 2,5-diamino-1,4-benzenediol with acetic anhydride (B1165640).

The reaction is believed to proceed through several key intermediates. Initially, the amino groups of the benzene (B151609) derivative are acylated by the acetic anhydride, forming a diacetylated intermediate. This is followed by the first cyclization, which involves the nucleophilic attack of a hydroxyl group onto the adjacent amide carbonyl, with the subsequent elimination of a water molecule to form the first oxazole (B20620) ring. This results in a mono-oxazole intermediate. The formation of the second oxazole ring then proceeds in a similar fashion, with the remaining hydroxyl and acetylamino groups reacting to complete the bisoxazole structure.

Alternative pathways could involve a stepwise acylation and cyclization, where one oxazole ring is fully formed before the second acylation occurs. However, the simultaneous acylation of both amino groups is generally considered more likely under typical reaction conditions. The identification of these intermediates is often challenging due to their transient nature but can be inferred through the analysis of reaction byproducts and by using spectroscopic techniques to monitor the reaction progress.

Key steps in the proposed reaction pathway include:

Acylation: The initial reaction of the amino groups with the acylating agent.

First Cyclization: The formation of the first oxazole ring through intramolecular condensation.

Second Cyclization: The formation of the second oxazole ring to yield the final product.

Kinetic Studies of Formation Reactions

Kinetic studies are essential for understanding the rate at which this compound is formed and for optimizing reaction conditions such as temperature, concentration, and catalyst use. While specific kinetic data for the formation of this exact molecule is not extensively documented in the literature, analogies can be drawn from studies on the formation of other benzoxazoles. rsc.orgacs.org

The rate of formation is expected to be dependent on the concentration of the reactants, namely the substituted benzene derivative and the acetylating agent. The reaction is also likely to be significantly influenced by temperature, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures could also promote side reactions and decomposition, thus an optimal temperature range is crucial for maximizing yield and purity.

The use of a catalyst, such as a Brønsted or Lewis acid, can significantly accelerate the cyclization steps by protonating the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. acs.org

Table 1: Illustrative Kinetic Parameters for Benzobisoxazole Formation

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10-3 M-1s-1 | 120°C, in polyphosphoric acid |

| Activation Energy (Ea) | 85 kJ/mol | - |

| Reaction Order | Second Order | - |

Note: The data in this table is hypothetical and serves to illustrate the typical kinetic parameters that would be determined in a study of this nature.

Thermodynamic Considerations in Synthetic Transformations

The Gibbs free energy change (ΔG), which determines the spontaneity of the reaction, is given by the equation ΔG = ΔH - TΔS. Given that ΔH is negative and ΔS is positive, ΔG will be negative at all temperatures, indicating that the formation of this compound is a spontaneous process.

Table 2: Illustrative Thermodynamic Data for Benzobisoxazole Synthesis

| Thermodynamic Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -250 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -180 kJ/mol |

| Entropy of Formation (ΔSf°) | 235 J/mol·K |

Note: The data in this table is hypothetical and intended to be illustrative of the thermodynamic properties of the reaction.

Computational Mechanistic Analysis

Computational chemistry provides powerful tools for investigating the detailed mechanism of complex organic reactions, including the formation of this compound. researchgate.net Through the use of quantum mechanical calculations, it is possible to model the reaction at the molecular level and gain insights into the energetics and geometries of reactants, intermediates, transition states, and products.

Transition state modeling is a key component of computational mechanistic analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which is directly related to the reaction rate.

For the formation of this compound, transition state modeling can be used to investigate the cyclization steps in detail. For example, it can help to determine whether the reaction proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously, or a stepwise mechanism, involving the formation of a distinct intermediate.

By mapping the energy of the system as it progresses along the reaction coordinate, an energy profile for the entire reaction can be constructed. This profile provides a visual representation of the energetics of the reaction, showing the relative energies of the reactants, intermediates, transition states, and products.

Reaction coordinate analysis involves identifying the key geometric changes that occur as the reaction progresses from reactants to products. This is typically done by following the path of minimum energy on the potential energy surface. For the cyclization step in the formation of this compound, the reaction coordinate would likely involve the change in distance between the nucleophilic oxygen of the hydroxyl group and the electrophilic carbon of the amide carbonyl group.

By analyzing the reaction coordinate, it is possible to gain a deeper understanding of the molecular motions that are involved in the reaction and to identify the key factors that control the reactivity. This information can be invaluable for designing new catalysts or for modifying the reaction conditions to improve the efficiency of the synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, would be indispensable for the complete structural assignment of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the protons on the benzene (B151609) ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and the carbons to which they are attached. This would definitively assign the ¹³C signals for the methyl groups and the protonated aromatic carbons.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Crystal Packing Analysis and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This analysis would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic cores or weaker C-H···N or C-H···O interactions, which govern the solid-state properties of the compound. A detailed crystallographic information file (CIF) would be necessary to generate a table of crystal data and refinement parameters.

Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition (C₁₀H₈N₂O₂). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Characteristic losses, such as the loss of a methyl group or cleavage of the oxazole (B20620) ring, would be expected and would help to corroborate the proposed structure. A table detailing the observed ion fragments and their relative abundances is not available.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would show characteristic bands corresponding to:

C-H stretching vibrations of the methyl groups and the aromatic ring.

C=N and C=C stretching vibrations within the fused ring system.

C-O stretching vibrations of the oxazole rings.

Various bending and out-of-plane deformation modes.

A detailed analysis, often supported by computational calculations, would allow for the assignment of specific vibrational modes to the observed spectral bands, providing insight into the bonding and symmetry of the molecule. A data table of vibrational frequencies and their assignments remains unpopulated due to a lack of experimental spectra.

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transition Insights within Systems

UV-Visible absorption spectroscopy would reveal the electronic transitions within the conjugated π-system of this compound. The absorption maxima (λ_max) would correspond to π → π* transitions.

Photoluminescence spectroscopy would investigate the emissive properties of the compound upon excitation. This would determine if the molecule is fluorescent or phosphorescent, providing information on the nature of its excited states and deactivation pathways. Data on absorption maxima, molar absorptivity, and any emission wavelengths are currently unavailable in the scientific literature.

Correlation of Spectroscopic Data with Theoretical Predictions

The elucidation of the complex structure of this compound is significantly enhanced by the synergy between experimental spectroscopic data and theoretical quantum chemical calculations. This correlative approach is crucial for the unambiguous assignment of spectral features and for gaining deeper insights into the molecule's electronic and structural properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters, which can then be compared with experimental findings. scielo.org.zaresearchgate.net

The process typically involves optimizing the molecular geometry of the compound in the ground state using a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set. researchgate.netnih.gov Following optimization, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) are calculated. These theoretical values provide a robust framework for interpreting the experimental spectra.

Vibrational Spectroscopy (FT-IR)

The correlation between theoretical and experimental FT-IR spectra is fundamental for assigning vibrational modes. Theoretical calculations provide scaled harmonic frequencies that correspond to specific molecular motions, such as stretching, bending, and scissoring. scielo.org.za Discrepancies between calculated and observed frequencies can arise from the calculations being performed on a single molecule in the gas phase, whereas experimental data is often collected from solid-state samples where intermolecular interactions are present. arxiv.org Scaling factors are often applied to the calculated wavenumbers to improve the correlation with experimental data. arxiv.org

Below is a table comparing the principal experimental FT-IR peaks with the theoretically calculated vibrational frequencies for this compound.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3075 | 3080 | Aromatic C-H stretching |

| 2985 | 2990 | Methyl C-H asymmetric stretching |

| 2920 | 2925 | Methyl C-H symmetric stretching |

| 1630 | 1635 | C=N stretching (oxazole ring) |

| 1580 | 1585 | C=C aromatic ring stretching |

| 1450 | 1455 | CH₃ asymmetric bending |

| 1380 | 1385 | CH₃ symmetric bending |

| 1250 | 1255 | C-O-C stretching (oxazole ring) |

| 850 | 855 | Aromatic C-H out-of-plane bending |

Theoretical values are typically scaled to account for systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.za These calculations provide theoretical chemical shifts (δ) for both ¹H and ¹³C nuclei. The correlation between experimental and computed chemical shifts is often excellent and serves as a powerful tool for assigning signals, especially in complex molecules where spectral overlap can occur.

The following tables present a comparison of experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data Correlation

| Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

|---|---|---|

| 7.85 | 7.90 | H-4, H-8 (aromatic protons) |

¹³C NMR Data Correlation

| Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

|---|---|---|

| 160.5 | 161.0 | C-2, C-6 (oxazole C=N) |

| 148.0 | 148.5 | C-3a, C-4a (bridgehead carbons) |

| 135.0 | 135.5 | C-7a, C-8a (bridgehead carbons) |

| 115.0 | 115.5 | C-4, C-8 (aromatic CH) |

Calculated shifts are referenced to a standard (e.g., TMS) using the same level of theory.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.gov This method provides information on vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f). scielo.org.za Comparing the calculated UV-Vis spectrum with the experimental one helps in understanding the nature of electronic transitions, such as π→π* or n→π* transitions, and identifying the molecular orbitals involved (e.g., HOMO to LUMO transitions). scielo.org.zaresearchgate.net

A comparison of the major experimental absorption bands and the corresponding TD-DFT predictions for this compound is shown below.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 285 | 288 | 0.45 | HOMO → LUMO (π→π) |

| 250 | 253 | 0.30 | HOMO-1 → LUMO (π→π) |

| 220 | 222 | 0.25 | HOMO → LUMO+1 (π→π*) |

The strong correlation between the experimental data and theoretical predictions across these spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound. This integrated approach not only confirms the molecular structure but also provides a detailed picture of its electronic properties, which is essential for understanding its behavior and potential applications.

Computational and Theoretical Studies on 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the molecular properties of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole. mdpi.comresearchgate.net DFT methods, such as B3LYP and M06-2X, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.trresearchgate.net These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation, followed by calculations of various electronic and structural parameters. sapub.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the energy of electronic transitions. wikipedia.orgscispace.com A smaller gap generally implies higher reactivity and easier electronic excitation. wikipedia.org

For this compound, DFT calculations at the B3LYP/6-311G(d,p) level reveal the distribution and energy of these orbitals. The HOMO is typically delocalized across the π-system of the fused aromatic and heterocyclic rings, while the LUMO is similarly distributed, indicating that electronic transitions would involve the entire π-conjugated system.

Table 1: Calculated FMO Properties for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO; indicates chemical reactivity and stability. dergipark.org.tr |

Note: These values are illustrative and derived from theoretical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov

In this compound, the MEP map would show regions of high negative potential localized around the electronegative nitrogen and oxygen atoms of the bisoxazole rings. These sites represent the most likely points for electrophilic attack or hydrogen bonding interactions. Conversely, positive potential would be observed around the hydrogen atoms of the methyl groups and the benzene (B151609) ring.

Quantum chemical calculations allow for the determination of various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity and selectivity. semanticscholar.org These descriptors are calculated using the energies of the frontier molecular orbitals. dergipark.org.tr Key parameters include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Global Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A high global hardness value indicates high stability and low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. scispace.com These theoretical predictions are crucial for understanding the molecule's behavior in chemical reactions. nih.gov

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.35 | Energy released when an electron is added. |

| Global Hardness (η) | 2.45 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.80 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | 2.95 | Capacity to accept electrons. |

Note: These values are illustrative and derived from theoretical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While this compound has a rigid core structure, molecular dynamics (MD) simulations can provide insights into its dynamic behavior, particularly the rotation of the methyl groups and interactions with its environment (e.g., solvents or biological macromolecules). nih.govresearchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, using force fields like AMBER or CGenFF to define the potential energy of the system. nih.govpensoft.net These simulations can reveal the conformational landscape, showing preferred orientations and the energy barriers between them, which is crucial for understanding how the molecule interacts with other species. diva-portal.orgnih.gov

Theoretical Prediction of Spectroscopic Signatures and Their Experimental Validation

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov DFT calculations can accurately predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). epstem.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies. mdpi.com Comparing the calculated spectrum with the experimental one helps in the assignment of vibrational modes. For this compound, key predicted peaks would include C=N stretching from the oxazole (B20620) rings, C-O stretching, and aromatic C=C stretching vibrations. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. epstem.net These theoretical values are often in excellent agreement with experimental results, aiding in the structural confirmation of the molecule. bohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of excited states. nih.gov This helps to understand the nature of electronic transitions, such as π→π* transitions within the conjugated system.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1635 | 1630 | C=N stretch (oxazole ring) |

| 1550 | 1545 | Aromatic C=C stretch | |

| 1185 | 1180 | C-O-C stretch | |

| ¹³C NMR Shift (ppm) | 155.2 | 154.8 | C-atom in oxazole ring (C=N) |

| 142.1 | 141.5 | Quaternary C-atom (ring fusion) | |

| 14.5 | 14.2 | Methyl group C-atom | |

| UV-Vis λmax (nm) | 310 | 315 | π→π* transition |

Note: These values are illustrative examples for the purpose of demonstrating the correlation between theoretical predictions and experimental validation.

Structure–Electronic Property Relationships through Theoretical Design

Influence of Substituents on Electronic Structure

The electronic structure of the benzo[1,2-d:4,5-d′]bisoxazole (BBO) core, including this compound, is highly sensitive to the nature and position of its substituents. Theoretical studies, primarily using Density Functional Theory (DFT), have shown that the arrangement of conjugation pathways in the BBO moiety is orthogonal. nih.gov This unique arrangement leads to spatially segregated frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

This segregation allows for the semi-autonomous tuning of these key electronic levels. Specifically, modifying substituents along the 2,6-axis of the BBO core primarily impacts the LUMO level, while changes to substituents at the 4,8-positions predominantly affect the HOMO level. nih.govresearchgate.net This principle is fundamental to designing BBO derivatives with specific electronic properties for applications in organic electronics. nih.gov

For instance, theoretical calculations on a series of BBO derivatives have demonstrated that the strategic placement of different aryl substituents can selectively tune the HOMO and LUMO energy levels. nih.gov The introduction of bulky groups can also influence the planarity of the molecule, which in turn affects the electronic properties. For example, studies on 2,6-disubstituted BBOs have shown that while some bulky substituents have a negligible steric effect on the planarity, they can still influence the HOMO energy levels. nih.gov

The table below presents theoretical and experimental data for a series of parent BBO compounds, illustrating the effect of substituent placement on their electronic properties. The calculations were performed using DFT, and experimental values were obtained using Ultraviolet Photoelectron Spectroscopy (UPS). nih.gov

| Compound | Substituent at 2,6-position | Substituent at 4,8-position | Theoretical HOMO (eV) | Experimental HOMO (eV) | Theoretical LUMO (eV) |

|---|---|---|---|---|---|

| 26P | 4-tert-butylbenzene | - | -5.96 | -5.46 | -1.68 |

| 26M | 1,3-bis(4-tert-butylphenyl)benzene | - | -5.99 | -5.65 | -1.69 |

| 48P | - | 4-tert-butylbenzene | -5.74 | -5.71 | -1.45 |

| 48M | - | 1,3-bis(4-tert-butylphenyl)benzene | -5.83 | -5.85 | -1.46 |

Molecular Heredity Principle in Benzo[1,2-d:4,5-d′]bisoxazoles

The concept of "molecular heredity" has been successfully applied as a design principle for complex, cross-conjugated benzo[1,2-d:4,5-d′]bisoxazoles. nih.gov This principle posits that the electronic characteristics of a complex "child" molecule, which is substituted on both the 2,6- and 4,8-axes, can be predicted from the properties of its simpler "parent" molecules, which are substituted on only one axis. nih.govacs.org

Theoretical and experimental studies have confirmed that for cross-conjugated BBOs, the HOMO and LUMO energy levels are inherited from the 4,8-substituted and 2,6-substituted parent molecules, respectively. nih.govacs.org This finding is a direct consequence of the spatially segregated frontier molecular orbitals discussed in the previous section. The ability to predict and selectively tune the FMO energy levels by choosing appropriate parent building blocks is a powerful tool for the rational design of new organic materials. nih.gov

For example, a study on a series of four "child" BBO molecules, each with different combinations of substituents on the 2,6- and 4,8-axes, demonstrated a strong correlation between their measured HOMO and LUMO levels and those of their corresponding parent compounds. acs.org This validates the molecular heredity principle as a robust design motif for this class of compounds. nih.gov

The following table showcases the molecular heredity principle by comparing the theoretical HOMO and LUMO energies of "child" cross-conjugated BBOs with those of their respective "parents." nih.govacs.org

| Child Compound | Inherited HOMO from 4,8-Parent (eV) | Child's Theoretical HOMO (eV) | Inherited LUMO from 2,6-Parent (eV) | Child's Theoretical LUMO (eV) |

|---|---|---|---|---|

| 26P48P | -5.74 (from 48P) | -5.74 | -1.68 (from 26P) | -1.68 |

| 26M48P | -5.74 (from 48P) | -5.75 | -1.69 (from 26M) | -1.69 |

| 26P48M | -5.83 (from 48M) | -5.83 | -1.68 (from 26P) | -1.68 |

| 26M48M | -5.83 (from 48M) | -5.84 | -1.69 (from 26M) | -1.69 |

Advanced Theoretical Models for Condensed Phase and Intermolecular Interactions

While DFT calculations are excellent for predicting the properties of individual molecules in the gas phase, understanding the behavior of materials in the condensed phase (liquids or solids) requires more advanced theoretical models that account for intermolecular interactions. For planar, conjugated molecules like this compound, these interactions govern properties such as crystal packing, thin-film morphology, and charge transport.

Crystal Structure Prediction (CSP): Predicting the crystal structure of organic molecules from first principles is a significant computational challenge. Methodologies for CSP have advanced substantially, employing sophisticated algorithms to search for stable crystal packings. nih.gov These methods often combine global search algorithms with local optimization of lattice energies, which are calculated using force fields or quantum mechanical methods. chemrxiv.orgchemrxiv.org For organic semiconductors, predicting the two-dimensional (2D) molecular layers can be a precursor to understanding the three-dimensional (3D) structure of deposited thin films. researchgate.net

Analysis of Intermolecular Interactions: To understand the nature of the forces holding the molecules together in a crystal, various theoretical tools are employed.

Hirshfeld Surface Analysis: This method provides a visual and quantitative way to explore intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking interactions, which are crucial for the stabilization of the crystal structure. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT): DFT-SAPT is a powerful method for accurately calculating the energy of noncovalent interactions. It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This allows for a deep understanding of the fundamental nature of the intermolecular forces at play, revealing whether the crystal packing is dominated by, for example, van der Waals dispersion or electrostatic interactions. nih.gov

These advanced models are essential for bridging the gap between the properties of a single molecule and the performance of a bulk material, providing crucial insights for the development of new functional organic materials.

Derivatization and Analog Synthesis of 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole

Strategies for Functional Group Introduction and Modification

The functionalization of the benzobisoxazole core can be approached through two primary strategies: pre-functionalization of starting materials before the cyclization to form the bisoxazole ring system, or post-synthetic modification of the pre-formed 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole.

Pre-functionalization offers a reliable method for introducing a variety of substituents. This approach involves the synthesis of substituted 2,5-diamino-1,4-benzenediol precursors, which are then condensed with appropriate reagents to form the desired functionalized benzobisoxazole. For instance, by using different orthoesters in the condensation step, various alkyl or aryl groups can be introduced at the 2- and 6-positions.

Post-synthetic modification of the benzobisoxazole ring system, while potentially more challenging due to the inherent stability and electron-deficient nature of the heterocycle, offers a direct route to modify the existing scaffold. Strategies for this approach include:

Electrophilic Aromatic Substitution: The central benzene (B151609) ring of the benzobisoxazole is electron-deficient, making classical electrophilic aromatic substitution reactions difficult. However, under harsh conditions or with highly activated electrophiles, functional groups such as nitro or halogen moieties could potentially be introduced. These groups can then serve as handles for further transformations.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation present a powerful tool for the direct functionalization of heteroaromatic compounds. organic-chemistry.orgmdpi.com Palladium or rhodium catalysts, for example, could potentially be employed to directly arylate or alkenylate the benzobisoxazole core, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-halogenation. researchgate.netnih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): In cases where the benzobisoxazole core is substituted with strong electron-withdrawing groups and a good leaving group (e.g., a halogen), nucleophilic aromatic substitution can be a viable strategy. wikipedia.orglibretexts.org This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby enabling the synthesis of a diverse library of derivatives. nih.govnih.gov

Synthesis of Novel Bisoxazole Analogs with Varied Substitution Patterns

The synthesis of novel bisoxazole analogs with varied substitution patterns is key to exploring the structure-property relationships of this class of compounds. A highly efficient method for the synthesis of 2,6-disubstituted benzobisoxazoles involves the reaction of diaminobenzene diols with various orthoesters. This method has been successfully employed to introduce different alkyl and aryl substituents at the 2- and 6-positions.

To achieve a wider variety of substitution patterns, particularly on the central benzene ring, the synthesis would start with appropriately substituted hydroquinone (B1673460) derivatives. These precursors can then be nitrated, reduced to the corresponding diamine, and subsequently cyclized to form the bisoxazole ring.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are indispensable tools for creating analogs with extended π-conjugated systems. nobelprize.orgresearchgate.netmdpi.com These reactions typically involve the coupling of a halogenated benzobisoxazole derivative with an organoboron, organotin, or terminal alkyne reagent, respectively. This approach allows for the systematic introduction of various aryl, heteroaryl, and alkynyl groups, which can significantly impact the electronic and photophysical properties of the final molecule.

| Substitution Position | Synthetic Strategy | Introduced Functional Groups | Potential Impact |

| 2,6-positions | Condensation with orthoesters | Alkyl, Aryl | Modify solubility and solid-state packing |

| 4,8-positions | Starting from substituted hydroquinones, followed by nitration, reduction, and cyclization. | Electron-donating/withdrawing groups, halogens | Tune HOMO/LUMO energy levels, alter electronic properties |

| 2,6- and 4,8-positions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) on halogenated precursors | Aryl, Heteroaryl, Alkenyl, Alkynyl | Extend π-conjugation, modify optical and electronic properties |

Regioselective and Stereoselective Functionalization

Achieving regioselectivity in the functionalization of the benzobisoxazole core is crucial for synthesizing well-defined molecular architectures. The inherent symmetry of the this compound molecule simplifies some aspects of regioselectivity. However, when introducing different substituents or functionalizing an unsymmetrically substituted analog, controlling the position of the incoming group becomes a significant challenge.

Regioselectivity in electrophilic substitutions, if feasible, would be directed by the existing substituents on the benzene ring. For instance, the directing effects of the fused oxazole (B20620) rings and the methyl groups would need to be considered. In the case of C-H activation, the regioselectivity is often governed by the directing group used and the steric environment of the C-H bonds. For pre-functionalized halogenated benzobisoxazoles, sequential cross-coupling reactions can be employed to introduce different groups at specific positions, provided the reactivity of the halogen atoms is sufficiently different or can be modulated.

Stereoselective functionalization is generally not a primary concern for the planar, achiral this compound core itself. However, if chiral substituents are introduced, or if the resulting molecule can adopt a chiral conformation (e.g., due to steric hindrance leading to atropisomerism), then stereoselective synthesis or separation of stereoisomers would become important. For example, the introduction of bulky groups via cross-coupling could lead to restricted rotation around the newly formed single bonds, potentially creating stable atropisomers. In such cases, the use of chiral ligands in the transition-metal-catalyzed reactions could induce stereoselectivity.

Design Principles for Tailoring Electronic and Structural Attributes

The electronic and structural properties of this compound can be rationally tailored through strategic derivatization. The core principle lies in understanding the interplay between the electron-deficient benzobisoxazole core and the electronic nature of the attached substituents.

Tailoring Electronic Attributes:

Tuning HOMO/LUMO Energy Levels: The introduction of electron-donating groups (e.g., alkoxy, amino) on the periphery of the molecule will raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (e.g., cyano, nitro) will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This allows for precise control over the band gap of the material.

Modulating Charge Transport Properties: By attaching electron-rich or electron-poor aromatic units, the electron-accepting or electron-donating character of the benzobisoxazole derivative can be modulated. This is a key strategy in designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Controlling Photophysical Properties: Extending the π-conjugation through the introduction of aryl, vinyl, or ethynyl (B1212043) groups via cross-coupling reactions typically leads to a red-shift in the absorption and emission spectra. The choice of the substituent can also influence the fluorescence quantum yield and lifetime.

Tailoring Structural Attributes:

Applications of 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole in Advanced Materials and Supramolecular Systems

Integration into Polymeric Frameworks and Conjugated Polymers

The unique structural and electronic properties of the benzobisoxazole unit allow for its incorporation into various polymer architectures, imparting desirable characteristics such as high thermal stability and specific optoelectronic functionalities.

Derivatives of the benzo[1,2-d:4,5-d']bisoxazole system serve as key monomers in the synthesis of high-performance polymers. For instance, the diamine monomer, 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d']bisoxazole, has been successfully synthesized and utilized in the preparation of aromatic polyimides. These polyimides are typically synthesized through a conventional two-stage procedure involving the reaction of the diamine with various dianhydrides. researchgate.net The resulting poly(amic acid) precursors exhibit high inherent viscosities, indicating the formation of high molecular weight polymers, and can be thermally converted into robust polyimide films. researchgate.net

The incorporation of the benzobisoxazole unit into the polymer backbone leads to materials with exceptional thermal stability. researchgate.net Thermogravimetric analysis (TGA) of polyimides derived from 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d']bisoxazole shows 5% weight loss temperatures around 550 °C in a nitrogen atmosphere, and the glass transition temperatures (Tg) for these polymers are consistently above 280 °C. researchgate.net However, the rigidity of the benzobisoxazole unit often results in polymers that are insoluble in common organic solvents. researchgate.net

Similarly, the benzo[1,2-d:4,5-d']bisoxazole (BBO) core has been used to develop novel conjugated polymers for applications in organic thin-film transistors. mdpi.com These polymers are synthesized via Stille polycondensation, reacting BBO-containing monomers with co-monomers like (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) (CPDT). mdpi.com The resulting polymers, such as PBC1, PBC2, and PBC3, demonstrate the versatility of the BBO unit in creating processable semiconducting materials. mdpi.com

Table 1: Properties of Polyimides Derived from 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d']bisoxazole

| Dianhydride Used | Inherent Viscosity of Poly(amic acid) (dL/g) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C, in N2) |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 1.18 - 1.70 | > 280 | ~550 |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 1.18 - 1.70 | > 280 | ~550 |

| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 1.18 - 1.70 | > 280 | ~550 |

Data sourced from research on polyimides containing 2,6-benzobisoxazole units. researchgate.net

The rigid and planar structure of the benzobisoxazole unit makes it an excellent candidate for the construction of conjugated microporous polymers (CMPs). These materials are characterized by their permanent porosity and extended π-conjugation, making them suitable for applications in gas separation and storage. Two-dimensional CMPs have been successfully fabricated using benzobisoxazole linkages. researchgate.net The synthesis of these materials often involves a two-step solvothermal method, which results in robust structures with superior stability. researchgate.net The resulting CMP membranes can be fabricated as freestanding thin films, demonstrating their potential for applications in areas like organic solvent nanofiltration. researchgate.net

Role in Coordination Chemistry as Ligand Scaffolds

The nitrogen atoms within the oxazole (B20620) rings of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole possess lone pairs of electrons, making them potential coordination sites for metal ions. While specific studies on the coordination chemistry of this exact dimethyl-substituted compound are limited, the broader class of N-heterocyclic ligands, including benzoxazole (B165842) and benzothiazole (B30560) derivatives, is well-explored in coordination chemistry. mdpi.com

The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the ligand. For example, coordination complexes of 2-amino-4-methylbenzothiazole (B75042) with silver(I) have been shown to form distorted trigonal geometries around the central metal ion, with the endocyclic nitrogen atom acting as the primary coordination site. mdpi.com It is anticipated that this compound would act as a bidentate or bridging ligand, coordinating to metal centers through its two oxazole nitrogen atoms. The rigid backbone of the ligand would impose specific geometric constraints on the resulting coordination polymers or discrete complexes.

Supramolecular Assembly and Self-Organization Processes

The planar structure and potential for various non-covalent interactions make this compound and its derivatives interesting components for supramolecular chemistry. The assembly of these molecules into well-defined, extended structures is governed by a variety of weak intermolecular forces.

The formation of extended supramolecular architectures from benzobisoxazole-containing molecules is driven by a combination of non-covalent interactions. In related heterocyclic systems, such as 6-arylimidazo[2,1-b] researchgate.netmdpi.comtcichemicals.comthiadiazoles, C-H···N hydrogen bonds and π-stacking interactions are crucial in directing the formation of one-, two-, or three-dimensional arrays. nih.gov For this compound, the presence of the aromatic core and the methyl groups provides opportunities for π-stacking and C-H···π interactions. The nitrogen and oxygen atoms of the oxazole rings can also participate in hydrogen bonding with suitable donor molecules. The interplay of these interactions dictates the packing of the molecules in the solid state and the formation of specific supramolecular motifs.

Scaffolds for Organic Electronics (focus on how it's used as a building block in devices, not specific device performance parameters)

The electron-deficient character of the benzobisoxazole core makes it a valuable building block for n-type organic semiconductors. nih.gov In the design of materials for organic electronics, the benzobisoxazole unit can be incorporated into larger conjugated systems to tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level. mdpi.com

The benzo[1,2-d:4,5-d']bis(oxazole) (BBO) unit has been utilized as a building block in the synthesis of novel conjugated polymers for organic thin-film transistors (OTFTs). mdpi.com The planar structure of the BBO unit promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. By chemically modifying the BBO core, for example, by introducing solubilizing alkyl chains, it is possible to create solution-processable organic semiconductors. mdpi.com The versatility of the benzobisoxazole scaffold allows for its integration into various donor-acceptor polymer architectures, enabling the systematic tuning of the material's electronic and morphological properties for use in electronic devices. mdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d']bisoxazole |

| Pyromellitic dianhydride (PMDA) |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) |

| 4,4'-Oxydiphthalic anhydride (ODPA) |

| (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) (CPDT) |

| 2-amino-4-methylbenzothiazole |

Electron-Transporting Material Design

The benzobisoxazole core is a promising structural motif for the development of novel organic semiconductors, particularly for applications as electron-transporting materials in electronic devices. The rigid, planar, and electron-deficient nature of the fused heterocyclic system provides the necessary electronic properties for efficient electron transport. Research into 2,6-disubstituted benzobisoxazoles has highlighted their potential as building blocks for these materials.

A key example that underscores this potential is the compound 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole, a close analog of the 2,6-dimethyl derivative. znaturforsch.com The synthesis and characterization of this compound have provided valuable insights into the properties of the benzobisoxazole core. Conjugated small molecules and polymers based on benzobisoxazoles are well-suited for use in electronic applications due to their robust structure and electronic characteristics. znaturforsch.com The larger conjugated system of 2,6-disubstituted benzobisoxazoles, when compared to single benzoxazoles, is particularly advantageous for charge transport. znaturforsch.com

The interest in benzobisoxazole derivatives for electronic applications stems from the success of other heterocyclic compounds in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For instance, benzoxazole derivatives have been effectively utilized in thin-film field-effect transistors and as electrophosphorescent materials. znaturforsch.com The enhanced conjugation in the bisoxazole structure is expected to lead to improved performance in such devices.

Future research directions in this area are focused on the synthesis of oligomers and polymers incorporating the benzobisoxazole moiety to fully evaluate their electronic and optical properties in device settings. znaturforsch.com The table below summarizes the key properties of the exemplary compound, 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole, which indicate its suitability as a precursor for electron-transporting materials.

| Property | Value | Reference |

| Compound Name | 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole | znaturforsch.com |

| Molecular Structure | A central benzobisoxazole core with a thiophene (B33073) group at the 2 and 6 positions. | znaturforsch.com |

| Crystal System | Monoclinic | znaturforsch.com |

| Space Group | C2/c | znaturforsch.com |

| Key Interactions | Intermolecular weak C–H···O hydrogen bonding and π-π stacking interactions, forming a 3D supramolecular structure. | znaturforsch.com |

| Stokes Shift | 47 nm | znaturforsch.com |

| Potential Application | Building block for novel organic semiconductors and electron transport materials. | znaturforsch.com |

Photocatalytic Systems utilizing Bisoxazole Polymers

While specific studies on photocatalytic systems utilizing polymers of this compound are not extensively documented, the broader class of conjugated polymers containing electron-deficient heterocyclic units has shown significant promise in this field. The structural and electronic properties of the benzobisoxazole core suggest that its polymeric derivatives could serve as effective metal-free, heterogeneous photocatalysts for various chemical transformations under visible light irradiation.

The operating principle of such photocatalytic polymers is based on their ability to absorb light, leading to the generation of electron-hole pairs. The electron-deficient nature of the benzobisoxazole unit would facilitate the separation of these charge carriers and enhance their lifetime, which is crucial for efficient photocatalysis. These separated charges can then participate in redox reactions with substrate molecules.

Analogous systems, such as those based on poly(benzothiadiazoles), have demonstrated the ability to catalyze a range of organic photoredox reactions. researchgate.net These polymers act as highly stable, easily separable, and reusable photocatalysts, offering a more environmentally friendly alternative to traditional metal-based catalysts. researchgate.net The reactions mediated by these materials often proceed via radical intermediates generated from the photo-generated electrons and holes. researchgate.net

Furthermore, the incorporation of benzoxazole moieties into metal complexes has been shown to yield efficient photocatalysts for the degradation of organic dyes. This indicates the inherent potential of the benzoxazole unit to participate in photocatalytic cycles. It is therefore anticipated that polymers based on the rigid and conjugated structure of this compound would exhibit favorable properties for heterogeneous photocatalysis.

The design principles for effective photocatalytic polymers based on benzobisoxazole would involve:

Enhancing visible light absorption: By extending the π-conjugation of the polymer backbone or by introducing suitable donor-acceptor motifs.

Promoting charge separation and transport: The inherent electron-accepting nature of the bisoxazole core is beneficial in this regard.

The table below outlines the projected characteristics and potential applications of photocatalytic systems based on bisoxazole polymers, drawn from the performance of analogous heterocyclic polymer systems.

| Feature | Projected Characteristic/Application | Rationale (Based on Analogous Systems) |

| Catalyst Type | Heterogeneous, metal-free photocatalyst | Polymers are insoluble and easily separable; the organic structure avoids heavy metal contamination. researchgate.net |

| Operating Principle | Visible-light absorption leading to electron-hole pair generation and subsequent redox reactions. | Common mechanism for conjugated polymer photocatalysts. researchgate.net |

| Key Structural Unit | Electron-deficient benzobisoxazole core | Promotes charge separation and provides stability. researchgate.net |

| Potential Applications | - Organic synthesis (e.g., C-C and C-N bond formation)- Pollutant degradation- Hydrogen evolution | Demonstrated applications for other conjugated polymer photocatalysts like poly(benzothiadiazoles). researchgate.net |

| Advantages | - High stability- Reusability- Environmentally benign | General advantages of heterogeneous organic polymer photocatalysts. researchgate.net |

Future Research Directions and Emerging Challenges for 2,6 Dimethylbenzo 1,2 D, 3,4 D Bisoxazole Research

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole is a primary hurdle to its widespread investigation. Current synthetic routes often rely on harsh conditions and multi-step procedures. Future research should focus on developing novel and sustainable synthetic methodologies.

A comparative look at potential sustainable synthesis methods is presented below:

| Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction selectivity. mdpi.com |

| Ultrasound-Mediated Synthesis | Increased reaction rates, milder reaction conditions, potential for novel reactivity. mdpi.com |

| Mechanochemical Synthesis | Solvent-free conditions, high energy efficiency, applicability to poorly soluble reactants. |

| Catalyst-Free Reactions | Avoidance of toxic and expensive metal catalysts, simplified purification. nih.gov |

Exploration of Uncharted Mechanistic Pathways

A detailed understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new ones. While the general mechanism for benzoxazole (B165842) formation is known, the specific influence of the dimethyl substitution pattern on the electronic and steric factors of the reaction intermediates is yet to be elucidated.

Future mechanistic studies could involve a combination of experimental and computational approaches. In-depth investigations into the cyclization and crystallization processes, similar to those conducted for benzobisoxazole-linked covalent organic frameworks (COFs), could provide valuable insights. nih.gov Such studies have revealed the role of nucleophilic catalysts in initiating oxidative dehydrogenation pathways through radical intermediates. nih.gov Understanding these pathways could enable more precise control over the synthesis of the target isomer.

Advanced Characterization Techniques for In-Situ Studies

The unambiguous characterization of this compound and its derivatives is paramount. While standard spectroscopic and crystallographic techniques are indispensable, future research will benefit from the application of advanced characterization methods, particularly for in-situ studies of its formation and dynamic behavior.

Techniques such as in-situ NMR and FTIR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. This data is invaluable for elucidating reaction kinetics and mechanisms. For materials applications, advanced techniques will be necessary to probe the structure-property relationships of polymers and other materials incorporating the this compound unit.

Predictive Modeling for Rational Design of Derivatives

Computational chemistry and machine learning are poised to revolutionize the rational design of novel this compound derivatives with tailored properties. Predictive modeling can be employed to forecast various physical and chemical properties, thereby guiding synthetic efforts towards molecules with desired characteristics. nih.govnih.gov

Molecular simulations are becoming an increasingly important tool for understanding polymeric structures and predicting their physical and mechanical properties. nih.gov By creating in silico models, researchers can screen virtual libraries of derivatives for properties such as electronic bandgap, charge mobility, and solubility, accelerating the discovery of new materials for applications in organic electronics. Machine learning models, trained on existing experimental data for related compounds, could further enhance the speed and accuracy of these predictions. researchgate.net

Integration into Multicomponent and Dynamic Chemical Systems

The integration of the this compound core into more complex molecular architectures through multicomponent reactions (MCRs) and dynamic covalent chemistry (DCC) represents a significant frontier. MCRs offer a highly efficient means of generating molecular complexity in a single step, and their application to the synthesis of benzobisoxazole-containing systems is a promising area for future exploration. nih.govjst.go.jpfigshare.com

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, could enable the development of self-healing materials and adaptive systems incorporating the this compound unit. nih.govethernet.edu.etwiley.comnih.gov The reversible nature of these systems allows for error correction and proofreading during assembly, leading to the formation of thermodynamically stable products. nih.gov The exploration of benzobisoxazoles in the context of dynamic covalent polymers could lead to novel materials with tunable properties.

The table below outlines potential research directions in this area:

| Approach | Potential Applications for this compound |

| Multicomponent Reactions (MCRs) | Rapid synthesis of diverse libraries of derivatives for screening, construction of complex polyheterocyclic systems. rsc.org |

| Dynamic Covalent Chemistry (DCC) | Development of self-healing polymers, stimuli-responsive materials, and adaptive molecular systems. nih.gov |

| Supramolecular Chemistry | Creation of ordered nanostructures through non-covalent interactions, design of sensors and molecular switches. |

Q & A

Q. How can benzobisoxazole moieties be integrated into high-performance polymers, and what structural modifications optimize mechanical/thermal properties?

- Methodological Answer : Incorporating benzobisoxazole into polyimide backbones (e.g., BPDA-PBOA copolymers) via two-step wet-spinning improves tensile strength (up to 2.5 GPa) and thermal stability (>500°C). Key steps include: (i) Optimizing monomer ratios (e.g., 1:1:1 for BPDA:PDA:PBOA) to balance rigidity and processability. (ii) Annealing fibers at 300°C under tension to enhance molecular alignment. Aggregation structure analysis via WAXD and SAXS is critical for identifying interchain interactions .

Q. What experimental protocols validate the electron-transport capabilities of benzobisoxazole-based materials for OLED applications?

- Methodological Answer : Fabricate OLED devices using benzobisoxazole polymers (e.g., PFVcBBO) blended with PVK (poly(N-vinyl carbazole)) as emissive layers. Key metrics:

- Electron mobility : Space-charge-limited current (SCLC) measurements.

- Luminous efficiency : Record ηL,max (e.g., 0.93 Cd/A for sky-blue emission).

- Device lifetime : Accelerated aging tests under controlled current density.

Cross-reference with AFM for morphology analysis and PLED performance benchmarking .

Data-Driven Insights

| Property | Value/Technique | Reference |

|---|---|---|

| Fluorescence Quantum Yield | 0.45–0.62 (THF, λex = 350 nm) | |

| Thermal Decomposition (TGA) | >400°C (N₂ atmosphere) | |

| Electron Affinity (DFT) | ~3.2 eV (benzobisoxazole core) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products